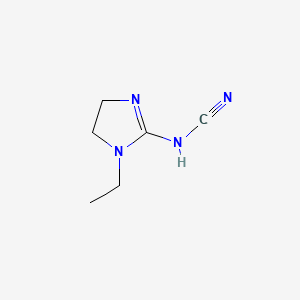
1-Ethyl-2-cyanoiminoimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-cyanoiminoimidazolidine is a chemical compound with the molecular formula C₆H₁₀N₄ It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-cyanoiminoimidazolidine typically involves the reaction of N-ethyl ethylenediamine with N-cyanoiminodimethyl carbonate. The reaction conditions include a temperature of around 210.3ºC at 760 mmHg . The process involves the formation of the imidazole ring through cyclization and subsequent cyanation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-2-cyanoiminoimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-2-cyanoiminoimidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-cyanoiminoimidazolidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, affecting biochemical pathways and leading to various biological effects. For example, it may inhibit the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: This compound has a similar imidazole structure but with different substituents, leading to distinct properties and applications.
2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid: Another imidazole derivative with unique functional groups and biological activities.
Uniqueness
1-Ethyl-2-cyanoiminoimidazolidine is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
49552-13-8 |
|---|---|
Formule moléculaire |
C6H10N4 |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
(1-ethyl-4,5-dihydroimidazol-2-yl)cyanamide |
InChI |
InChI=1S/C6H10N4/c1-2-10-4-3-8-6(10)9-5-7/h2-4H2,1H3,(H,8,9) |
Clé InChI |
FJOWWXPCMHSECA-UHFFFAOYSA-N |
SMILES |
CCN1CCN=C1NC#N |
SMILES canonique |
CCN1CCN=C1NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















